Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Description
Historical Development and Significance of Fused Pyridazine (B1198779) Heterocycles
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design. researchgate.net Its high dipole moment, capacity for hydrogen bonding, and weak basicity distinguish it from other diazines and offer specific advantages in molecular recognition and drug-target interactions. Historically, the pyridazine structure has been incorporated into several pharmaceutical drugs, including the antihypertensive agent hydralazine (B1673433) and the antidepressant minaprine. semanticscholar.org
The fusion of the pyridazine ring with other heterocyclic systems, such as pyrimidine (B1678525), creates rigid, planar structures with enhanced chemical stability and distinct electronic properties. mdpi.com This structural rigidity can lead to more efficient and selective interactions with biological targets, making fused heterocycles a valuable area of exploration in the development of pharmaceuticals for complex diseases. The synthesis of these fused systems has evolved from classical condensation reactions to more sophisticated and efficient methods, such as multicomponent reactions, which allow for the rapid generation of diverse chemical libraries for biological screening. semanticscholar.orgresearchgate.net
Importance of the Pyrimido[4,5-D]pyridazine (B13097865) Ring System in Medicinal Chemistry
The fusion of a pyrimidine ring, a cornerstone of nucleobases, with a pyridazine ring gives rise to the pyrimido[4,5-d]pyridazine scaffold, a privileged structure in medicinal chemistry. This ring system is considered a bioisostere of other important fused heterocycles like purines and pyrazolo[3,4-d]pyrimidines, which are known to interact with a wide range of biological targets, particularly protein kinases. rsc.org
Derivatives of the pyrimido-pyridazine scaffold have demonstrated a broad spectrum of pharmacological activities. Research has highlighted their potential as potent anticancer, antifungal, and kinase-inhibiting agents. nih.govnih.govnih.gov For instance, certain pyrimido[4,5-c]pyridazine (B13102040) derivatives have shown significant antitumor activity against human breast adenocarcinoma cells. nih.gov The structural similarity of this scaffold to the ATP molecule allows these compounds to fit into the ATP-binding pockets of kinases, leading to the inhibition of enzymes that are crucial for cancer cell proliferation and survival. researchgate.netnih.gov This has made the pyrimido[4,5-d]pyridazine system and its isomers a focal point for the design of targeted cancer therapies and treatments for autoimmune diseases. nih.govlookchem.com
Overview of Current Research Trends on Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione and Analogues
While research on the specific this compound molecule is emerging, current trends are heavily focused on the synthesis and biological evaluation of its analogues and the broader pyrimido-pyridazine scaffold. A significant area of research involves the development of efficient synthetic routes to access this core structure. One practical approach involves a three-component condensation to form a functionalized dihydropyrimidinone, which then undergoes a Knorr condensation with hydrazines to produce the pyrimido[4,5-d]pyridazine ring system. semanticscholar.orgresearchgate.net This methodology allows for the creation of a library of derivatives with diverse substitutions for pharmacological screening.
Recent studies have explored the therapeutic potential of various analogues, yielding promising results in several areas:
Antifungal Activity : A series of hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazones were synthesized and evaluated for their antifungal properties. Several compounds showed significant inhibition against Paracoccidioides brasiliensis (Pb18), the causative agent of an endemic mycosis in Latin America, and various Candida species. nih.gov Compound 5a , in particular, was identified as a potent fungicidal agent with a minimal inhibitory concentration (MIC) of 0.25 µg/mL against Pb18. nih.gov
Anticancer Activity : Novel derivatives of the isomeric pyrimido[4,5-c]pyridazine scaffold have been designed and synthesized as potential anticancer agents. nih.gov One compound, 2b , displayed significant in vitro cytotoxicity against the MDA-MB-231 human breast cancer cell line by inducing apoptosis and arresting the cell cycle in the S-phase. researchgate.netnih.gov In vivo studies on lymphoma-bearing mice showed that this compound significantly reduced tumor growth. nih.gov
Kinase Inhibition : The pyrimido-pyridazine scaffold is being actively investigated for its ability to inhibit protein kinases. Researchers have developed a series of 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives as potent inhibitors of Lymphocyte-Specific Kinase (Lck), a key enzyme in T-cell activation. nih.govlookchem.com Inhibition of Lck is a potential therapeutic strategy for autoimmune diseases like rheumatoid arthritis. Several analogues demonstrated low nanomolar activity against Lck kinase. nih.govlookchem.com
These research trends underscore the versatility and therapeutic promise of the pyrimido[4,5-d]pyridazine scaffold and its analogues. The ongoing development of novel synthetic methods and the exploration of their biological activities, particularly as anticancer and antifungal agents and kinase inhibitors, highlight this heterocyclic system as a significant area for future drug discovery.
Interactive Data Tables
Table 1: Antifungal Activity of Pyrimido[4,5-d]pyridazinone Analogues
This table summarizes the in vitro antifungal activity of selected pyrimido[4,5-d]pyridazinone-N-acylhydrazone hybrids against Paracoccidioides brasiliensis (Pb18). nih.gov
| Compound | R-Group | MIC (µg/mL) |
| 5a | 4-(dimethylamino)phenyl | 0.25 |
| 5f | 4-hydroxyphenyl | 4 |
| 5i | 2,4-dichlorophenyl | 16 |
| 5k | 2-nitrophenyl | 64 |
| 5m | 3-pyridinyl | 8 |
| 5n | 4-pyridinyl | 8 |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of a Pyrimido[4,5-c]pyridazine Analogue
This table shows the in vitro cytotoxic activity of a promising pyrimido-pyridazine derivative against human breast cancer cell lines. nih.gov
| Compound | Cell Line | IC₅₀ (µM) |
| 2b | MDA-MB-231 | 1.12 |
| MCF-7 | 3.14 |
IC₅₀: The half maximal inhibitory concentration
Table 3: Lck Kinase Inhibitory Activity of Pyrimido[4,5-c]pyridazine Analogues
This table presents the kinase inhibitory activity of selected 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives against Lck kinase. lookchem.com
| Compound | R-Group at C-7 | R-Group at C-3 | Lck IC₅₀ (nM) |
| 12a | 4-fluoro-anilino | 2,6-dichlorophenyl | 124 |
| 12b | anilino | 2,6-dichlorophenyl | 182 |
| 12p | 4-(4-methyl-piperazin-1-yl)-anilino | 2-chloro-5-hydroxyphenyl | 10 |
| 12q | 4-(morpholin-4-yl)-anilino | 2-chloro-5-hydroxyphenyl | 47 |
IC₅₀: The half maximal inhibitory concentration
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimido[4,5-d]pyridazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOHYAWQSFGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419925 | |
| Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-96-4 | |
| Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimido 4,5 D Pyridazine 2,4 1h,3h Dione and Derivatives
Traditional Synthetic Pathways for the Pyrimido[4,5-D]pyridazine (B13097865) Core
Traditional methods for assembling the pyrimido[4,5-d]pyridazine system have historically relied on well-established organic reactions, primarily focusing on cyclocondensation and sequential multi-step strategies to build and functionalize the heterocyclic core.
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimido[4,5-d]pyridazine fused system. These reactions typically involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water. A common strategy involves the reaction of a suitably functionalized pyrimidine (B1678525) with a hydrazine (B178648) derivative.
For instance, an improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a related isomer class, involves the treatment of 6-(hydrazinyl)uracil derivatives with various glyoxal (B1671930) monohydrates. nih.gov This reaction proceeds via a condensation between the hydrazine moiety on the pyrimidine ring and the dicarbonyl unit of the glyoxal, leading to the formation of the second heterocyclic ring. nih.gov Similarly, functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives can be synthesized through the reaction of condensation products of ninhydrin (B49086) and 1,3-diones (like barbituric acid) with hydrazine monohydrate. asianpubs.orgasianpubs.org The standard method for forming the pyridazine (B1198779) ring is the reaction of hydrazine with 1,4-dicarbonyl compounds or their equivalents. asianpubs.orgasianpubs.org
Another approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes, which results in the formation of pyrimido[4,5-d]pyrimidine (B13093195) systems through a double Mannich reaction, showcasing the versatility of condensation chemistry. researchgate.net
Multi-step syntheses allow for the controlled and sequential introduction of various functional groups onto the pyrimido[4,5-d]pyridazine core. These strategies provide access to a wide range of derivatives that might be inaccessible through one-pot methods.
A notable two-step approach involves an initial three-component condensation of aryl glyoxals, acetylacetone, and urea (B33335). semanticscholar.org This step, often catalyzed, produces novel functionalized 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones. These intermediates can then undergo a subsequent Knorr condensation reaction with various hydrazines to yield the final pyrimido[4,5-d]pyridazine products in good yields. semanticscholar.org This method highlights a modular approach where the final product's diversity is generated in the second step by varying the hydrazine reactant.
Another example is the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, which was achieved in a simple and inexpensive two-step procedure starting from readily available reagents. mdpi.com Such multi-step pathways, while sometimes involving more unit operations, offer precision in placing substituents on the heterocyclic framework.
| Step | Reactants | Intermediate/Product | Reference |
| Step 1 | Aryl glyoxals, Acetylacetone, Urea | 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinone | semanticscholar.org |
| Step 2 | 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinone, Hydrazine | Pyrimido[4,5-d]pyridazine derivative | semanticscholar.org |
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for synthesizing pyrimido[4,5-d]pyridazines. These include one-pot multicomponent reactions and the use of advanced catalytic systems.
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. mdpi.com This approach offers significant advantages over traditional linear syntheses by reducing reaction time, waste, and cost. semanticscholar.org
Several procedures for synthesizing the pyrimido[4,5-d]pyrimidine skeleton utilize MCRs. rsc.org For example, a three-component condensation of aryl aldehydes, barbituric acid, and urea can produce 5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones in high yields. rsc.org Another efficient procedure for synthesizing tetrahydropyrimido[4,5-d]pyrimidine-diones involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea. rsc.org These reactions demonstrate the power of MCRs to rapidly generate molecular complexity from simple starting materials.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Aryl Aldehydes | Barbituric Acid | Urea | 5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-triones | rsc.org |
| Aryl Aldehydes | Barbituric Acid | Thiourea | 5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-dione-thiones | rsc.org |
| Aryl glyoxals | Acetylacetone | Urea | 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones | semanticscholar.org |
Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions, increasing reaction rates, and improving selectivity. The synthesis of pyrimido[4,5-d]pyridazines has benefited significantly from the application of various catalysts, particularly Lewis acids.
Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. researchgate.netmdpi.com In the context of pyrimido[4,5-d]pyridazine synthesis, Lewis acids can activate reactants and facilitate key bond-forming steps.
A prime example is the use of Tungstate Sulfuric Acid (TSA), a heterogeneous solid acid catalyst, in the synthesis of pyrimido[4,5-d]pyridazine precursors. semanticscholar.orgacademie-sciences.fr TSA efficiently catalyzes the one-pot, three-component condensation of aryl glyoxals, acetylacetone, and urea under solvent-free conditions to form 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones. semanticscholar.org The proposed mechanism suggests that the Brønsted acid character of TSA protonates the hydroxyl group of the arylglyoxal, generating a highly electrophilic center that is readily attacked by urea. semanticscholar.org In the subsequent cyclization step to form the final pyrimido[4,5-d]pyridazine from the dihydropyrimidinone intermediate and hydrazine, TSA activates the dicarbonyl moiety, thereby increasing the rate of nucleophilic attack by hydrazine. semanticscholar.org The use of TSA is consistent with green chemistry principles due to its recyclability and the solvent-free reaction conditions. semanticscholar.org
Other Lewis acids, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), have also been employed to catalyze Biginelli-type reactions for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org
Synthesis from Specific Precursors Leading to Pyrimido[4,5-D]pyridazine Derivatives
Reactions of Hydrazinouracil Derivatives with α-Diketones and Glyoxals
The synthesis of pyrimido[4,5-d]pyridazines can be effectively achieved through the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds. A key strategy involves the initial synthesis of functionalized 1,4-dicarbonyls, specifically 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones. These precursors are synthesized via a three-component reaction between aryl glyoxals, acetylacetone, and urea. semanticscholar.org
These dihydropyrimidinone derivatives then serve as the 1,4-dicarbonyl component in a subsequent Knorr condensation reaction with various hydrazine derivatives. semanticscholar.orgresearchgate.net This cyclization step leads to the formation of the fused pyrimido[4,5-d]pyridazine ring system. semanticscholar.org The reaction is typically carried out by heating a mixture of the dihydropyrimidinone and the hydrazine derivative, often with a catalyst like TSA, to produce the desired products in good yields. semanticscholar.org
The following table summarizes the synthesis of various pyrimido[4,5-d]pyridazine derivatives from the corresponding 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones and hydrazines. semanticscholar.org
| Entry | Ar | R | Time (min) | Yield (%) |
| 7a | C6H5 | H | 120 | 92 |
| 7b | 4-MeC6H4 | H | 120 | 95 |
| 7c | 4-ClC6H4 | H | 150 | 93 |
| 7d | 4-BrC6H4 | H | 150 | 90 |
| 7e | 4-NO2C6H4 | H | 180 | 88 |
| 7f | C6H5 | Ph | 120 | 94 |
| 7g | 4-MeC6H4 | Ph | 120 | 93 |
| 7h | 4-ClC6H4 | Ph | 150 | 90 |
| 7i | 4-BrC6H4 | Ph | 150 | 92 |
| 7j | 4-NO2C6H4 | Ph | 180 | 90 |
Derivatization of Biginelli Compounds to Form Pyrimido[4,5-D]pyridazine-2,5(1H,3H)-diones
Biginelli compounds, which are dihydropyrimidinones, serve as versatile starting materials for the synthesis of fused heterocyclic systems, including pyrimido[4,5-d]pyridazine-2,5(1H,3H)-diones. researchgate.net A synthetic route has been developed for the preparation of 4-aryl-4,6-dihydropyrimido[4,5-d]pyridazine-2,5(1H,3H)-diones from these precursors. researchgate.net
An alternative, though less efficient, pathway involves the hydrolysis of the 6-(dibromomethyl) group to a 6-formyl derivative, which is then reacted with hydrazine hydrate (B1144303) to form the final product. researchgate.net However, the direct conversion of the dibrominated Biginelli compounds with hydrazine is the preferred method due to better yields. researchgate.net
Control and Analysis of Reaction Selectivity
Investigation of Regioselectivity in Pyrimido[4,5-D]pyridazine Formation
Regioselectivity is a critical aspect of the synthesis of pyrimido[4,5-d]pyridazines, particularly during the cyclization step that forms the pyridazine ring. In the Knorr condensation of unsymmetrical 1,4-dicarbonyl compounds, such as the 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones, with hydrazine derivatives, the formation of two different regioisomers is theoretically possible. semanticscholar.orgresearchgate.net
However, experimental evidence, including thin-layer chromatography (TLC) monitoring during the reaction, indicates that only one regioisomer is formed. semanticscholar.orgresearchgate.net This high degree of regioselectivity is a significant advantage of this synthetic route. The disappearance of the methine hydrogen signal in the 1H NMR spectrum of the products confirms the formation of the specific desired isomer. researchgate.net This selective outcome simplifies the purification process and ensures the unambiguous structural assignment of the final pyrimido[4,5-d]pyridazine derivatives. semanticscholar.org
Understanding Chemoselectivity in Synthetic Routes
Chemoselectivity, the preferential reaction of one functional group over others, is crucial in the multi-step synthesis of complex molecules like pyrimido[4,5-d]pyridazines. In the three-component condensation of aryl glyoxals, acetylacetone, and urea to form the 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinone intermediates, a notable degree of chemoselectivity is observed. semanticscholar.orgresearchgate.net
The reaction conditions are such that only one structural isomer of the dihydropyrimidinone is formed, with no trace of other potential isomers detected by thin-layer chromatography. semanticscholar.orgresearchgate.net The formation of a single isomer is further supported by spectroscopic data. For instance, the 1H NMR spectrum of the product shows a distinct singlet signal for the methine proton, which is a key indicator of the formation of a single chemoselective product. semanticscholar.orgresearchgate.net This high level of chemoselectivity in the initial step is essential for ensuring the purity of the starting material for the subsequent cyclization to the pyrimido[4,5-d]pyridazine ring system. semanticscholar.org
Medicinal Chemistry and Pharmacological Applications of Pyrimido 4,5 D Pyridazine and Its Derivatives
Antimicrobial Activities of Pyrimidopyridazine Scaffolds
Derivatives of the pyrimidopyridazine nucleus have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. Researchers have explored this scaffold for the development of new antimicrobial agents, particularly in the face of growing resistance to existing drugs.
Antibacterial Efficacy of Pyrimidopyridazine Analogues
The antibacterial potential of pyrimidopyridazine derivatives often stems from their ability to inhibit essential bacterial enzymes. A series of amide-linked pyrimido[4,5-b]indol-8-amine derivatives were identified as potent inhibitors of bacterial type II topoisomerases, such as DNA gyrase. nih.gov These compounds showed high potency against gram-positive bacteria and various drug-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov Similarly, computational and in vitro studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have highlighted their functional properties and activity against various micro-pathogens. researchgate.net The development of pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of dihydropteroate (B1496061) synthase (DHPS) also represents a key strategy for achieving antibacterial effects, as this enzyme is crucial for bacterial folate synthesis. nih.govnih.gov
Antifungal Activities of Pyrimidopyridazine Derivatives
The development of novel antifungal agents is a critical area of research, and pyrimidopyridazine derivatives have emerged as promising candidates. In one study, new hybrids of pyrimido[4,5-d]pyridazinone-N-acylhydrazone were synthesized and evaluated for their antifungal activity against Paracoccidioides brasiliensis (Pb18) and various Candida species. nih.gov Several of these compounds exhibited significant inhibitory activity, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 64 µg/mL against P. brasiliensis. nih.gov Compound 5a from this series was particularly noteworthy, demonstrating a potent fungicidal profile with a minimum fungicidal concentration (MFC) of 0.5 µg/mL and showing a synergistic effect with amphotericin B without toxicity to HeLa and Vero cells. nih.gov Other related heterocyclic systems, such as pyrimido[4,5-b]quinolines, have also shown significant antifungal properties against species like C. dubliniensis, C. albicans, and C. tropicalis. semanticscholar.org
| Compound | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| 5a | Data Not Specified in Snippet | 0.5 |
| 5f | 0.125 - 64 | Data Not Specified |
| 5i | 0.125 - 64 | Data Not Specified |
| 5k | 0.125 - 64 | Data Not Specified |
| 5m | 0.125 - 64 | Data Not Specified |
| 5n | 0.125 - 64 | Data Not Specified |
Development of Dihydropteroate Synthase (DHPS) Inhibitors from Pyrimido[4,5-c]pyridazine Series
Dihydropteroate synthase (DHPS) is a validated target for sulfonamide antibiotics, which competitively inhibit the binding of para-aminobenzoic acid (pABA). nih.govwikipedia.org However, widespread resistance has limited their use. The pterin (B48896) binding pocket of DHPS is highly conserved and distinct from the sulfonamide site, making it an attractive alternative target for novel antibacterial agents. nih.govnih.gov Researchers have designed and synthesized a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines to target this pocket. nih.govnih.gov These inhibitors were evaluated through enzyme activity assays, X-ray crystallography, isothermal calorimetry, and surface plasmon resonance to gain a comprehensive understanding of their binding interactions. nih.gov The studies demonstrated that specific structural modifications, such as the removal of an N-methyl substitution, led to increased inhibition of DHPS. nih.govnih.gov
Structure-based drug design has been instrumental in optimizing pyrimido[4,5-c]pyridazine derivatives as DHPS inhibitors. nih.gov Initial structural characterization of a known pyridazine (B1198779) inhibitor bound to Bacillus anthracis DHPS revealed that the compound engaged the pterin pocket but also identified several unfavorable interactions that compromised binding. nih.govnih.gov Based on this structural information, new series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed with specific modifications to improve binding affinity. nih.gov Key design changes included removing an N-methyl ring substitution to enhance binding within the pterin pocket and optimizing the length of a side-chain carboxylic acid to better engage the pyrophosphate binding site. nih.govnih.gov X-ray crystallography studies confirmed how these compounds engage the pterin site, providing a clear structural basis for their inhibitory activity and guiding further development. nih.govosti.gov
Antitumor and Anticancer Evaluations of Pyrimidopyridazine Derivatives
The structural resemblance of the pyrimidopyridazine core to purine (B94841) bases has made it a scaffold of great interest in cancer research. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against various cancer cell lines through diverse mechanisms of action.
One study reported on novel 3,4,7-triphenylpyrimido[4,5-c]pyridazin-5(8H)-ones, with compound 2b from the series displaying significant antitumor activity against MDA-MB-231 breast cancer cells. informahealthcare.com This compound was found to induce apoptosis and arrest the cell cycle in the S-phase. informahealthcare.com Another study focused on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which were assessed against a panel of eight cancer cell lines. nih.gov Derivatives 7d and 7h from this group showed efficacy against several hematological cancer types. nih.gov Furthermore, pyrimido[1,2-b]pyridazin-2-one analogues have also been investigated, with a derivative bearing a chlorine substituent (Compound 1 ) showing the highest cytotoxic activity against HCT-116 (colon) and MCF-7 (breast) cancer cells. nih.gov This compound was shown to increase the expression of pro-apoptotic proteins p53 and Bax while reducing the pro-survival protein Bcl-2. nih.gov
| Compound Series | Lead Compound | Cancer Cell Line | Reported Activity | Reference |
|---|---|---|---|---|
| Pyrimido[4,5-c]pyridazin-5(8H)-ones | 2b | MDA-MB-231 (Breast) | Induces apoptosis, S-phase cell cycle arrest | informahealthcare.com |
| Pyrimido[1,2-b]pyridazin-2-ones | Compound 1 | HCT-116 (Colon) | IC50: 49.35 µM | nih.gov |
| Pyrimido[1,2-b]pyridazin-2-ones | Compound 1 | MCF-7 (Breast) | IC50: 69.32 µM | nih.gov |
| Pyrimido[4,5-d]pyrimidines | 7d, 7h | Hematological Cancers | Effective anti-proliferative activity | nih.gov |
Enzyme Inhibition and Modulatory Activities
Beyond their direct antimicrobial and anticancer effects, pyrimidopyridazine derivatives are known to modulate the activity of various enzymes critical to cellular processes. This enzyme inhibition is often the underlying mechanism for their pharmacological effects.
As discussed previously, a significant area of research has been the inhibition of Dihydropteroate Synthase (DHPS) by pyrimido[4,5-c]pyridazine derivatives, which disrupts the folate pathway in bacteria. nih.govnih.gov In the realm of anticancer activity, these scaffolds have been investigated as kinase inhibitors. For instance, in silico studies of certain pyrimido-pyridazine derivatives revealed their potential as potent tyrosine-protein kinase inhibitors. informahealthcare.com Related fused pyrimidine (B1678525) structures have also demonstrated broad enzyme-inhibitory profiles. Pyrimido[4,5-b]quinoline derivatives have shown activity against enzymes like tyrosine kinases and tyrosyl-DNA Phosphodiesterase II. bohrium.com Phenylpyrazolo[3,4-d]pyrimidine analogs have been developed as multitarget inhibitors, showing potent activity against EGFR, VEGFR-2, and Topoisomerase-II. mdpi.com Additionally, pyrimido[4,5-b]indol-8-amine derivatives have been identified as inhibitors of bacterial DNA gyrase, and certain pyrimido[1,2-b]pyridazin-2-one analogues can down-regulate the expression of the COX-2 enzyme, indicating anti-inflammatory potential. nih.govnih.gov
Inhibition of Monoamine Oxidase-B (MAO-B) by Pyrimidopyridazines
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. Selective inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative conditions, as it increases dopamine (B1211576) levels in the brain. Research has identified certain pyridazinone derivatives, which are structurally related to the pyrimidopyridazine core, as potent and selective MAO-B inhibitors.
A series of synthesized pyridazinone derivatives demonstrated significant inhibitory activity against MAO-B. nih.gov Notably, compounds designated as TR2 and TR16 emerged as highly potent inhibitors. nih.govnih.gov TR16 was the most powerful inhibitor of MAO-B, with an IC50 value of 0.17 μM, while TR2 showed an IC50 value of 0.27 μM. nih.govnih.gov Both compounds displayed high selectivity for MAO-B over MAO-A. nih.govnih.gov The selectivity index (SI) for TR2 was 84.96, and for TR16, it was over 235.29. nih.govnih.gov
Kinetic studies revealed that both TR2 and TR16 function as competitive and reversible inhibitors of MAO-B. nih.govnih.gov The inhibition constants (Ki) were determined to be 0.230 µM for TR2 and 0.149 µM for TR16. nih.govnih.gov Docking studies suggested that these compounds interact favorably with key residues in the MAO-B active site, such as E84 or Y326. nih.gov Furthermore, parallel artificial membrane permeability assay (PAMPA) results indicated that both TR2 and TR16 have the potential to cross the blood-brain barrier. nih.govnih.gov
In a separate study, pyridazinobenzylpiperidine derivatives were also evaluated for MAO inhibition. nih.gov Compound S5 was identified as the most potent MAO-B inhibitor in this series, with an IC50 value of 0.203 μM and a Ki value of 0.155 µM. nih.govnih.gov Like the TR series, S5 was found to be a reversible and competitive inhibitor. nih.govnih.gov
| Compound | MAO-B IC50 (μM) | MAO-B Ki (μM) | Selectivity Index (SI) vs MAO-A | Inhibition Type |
|---|---|---|---|---|
| TR2 | 0.27 | 0.230 | 84.96 | Competitive, Reversible |
| TR16 | 0.17 | 0.149 | >235.29 | Competitive, Reversible |
| S5 | 0.203 | 0.155 | 19.04 | Competitive, Reversible |
Exploration of Pyrimido[4,5-c]pyridazine Derivatives as Biomimetics (e.g., Flavin Analogues)
The structural framework of pyrimidopyridazines makes them suitable candidates for biomimicry, where they are designed to mimic the structure and function of natural biological molecules. While the specific exploration of these derivatives as flavin analogues is not extensively detailed in the reviewed literature, significant research has been conducted on their use as pterin biomimetics.
One study focused on designing 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines as inhibitors of Dihydropteroate Synthase (DHPS), a key enzyme in the folate pathway of microorganisms. nih.gov These compounds were engineered to act as mimics of the enzyme's natural substrate, dihydropteroate pyrophosphate (DHPP), which contains a pterin ring. nih.gov The crystal structure of an earlier pyridazine inhibitor bound to DHPS revealed that the pyrimidine ring (A ring) of the inhibitor occupies the pterin pocket, making key interactions with conserved residues in a manner similar to the pterin substrate. nih.gov The carbonyl group on the pyridazine ring (B ring) was found to mimic a hydrogen bond-accepting nitrogen atom in DHPP. nih.gov This research demonstrated that the pyrimido[4,5-c]pyridazine core is an effective scaffold for mimicking the pterin substrate, leading to the inhibition of DHPS. nih.gov
Investigations into DNA-Binding Properties of Pyrimidopyridazine Derivatives
The interaction of small molecules with DNA is a fundamental aspect of drug design, particularly for anticancer agents. Research into pyrimidopyridazine derivatives has explored their capacity to interact with DNA, not through classical intercalation or groove binding, but through molecular mimicry of nucleobases.
A study centered on a synthesized 3-phenyltetrahydropyrimido[4,5-c]pyridazine 2′-deoxyribonucleoside, which was designed as a nucleoside analogue. nih.gov This molecule was found to effectively mimic the molecular recognition face of 2′-deoxythymidine (dT). nih.gov When incorporated into DNA oligonucleotides, this pyrimidopyridazine derivative demonstrated the ability to form a stable base pair with 2'-deoxyadenosine (B1664071) (dA). nih.gov The stability of this novel 1-dA base pair was found to be comparable to that of the natural dA-dT Watson-Crick base pair. nih.gov The formation of this stable pair highlights the potential of pyrimidopyridazine derivatives to act as DNA-binding agents by functioning as artificial nucleosides, thereby being recognized by the DNA hybridization machinery. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design of Pyrimido 4,5 D Pyridazine Derivatives
Elucidation of Structural Determinants for Biological Efficacy
The biological efficacy of pyrimido[4,5-d]pyridazine (B13097865) derivatives is dictated by specific structural features that govern their interaction with biological targets. The core heterocyclic scaffold often serves as a foundational element for binding, while the nature and placement of various substituents determine the potency and selectivity of the compound. nih.govnih.gov
For instance, in the development of inhibitors for dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate biosynthesis, the pyrimido-pyridazine core mimics the natural pterin (B48896) substrate. nih.govnih.gov The ability of this scaffold to fit within the pterin-binding pocket of the enzyme is a primary determinant of its inhibitory activity. Similarly, derivatives of the related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial molecule in B-cell signaling pathways. nih.gov In this context, the core structure provides the necessary framework for establishing key interactions within the kinase's active site.
Impact of Substituent Modifications on Pharmacological Profiles
Modifying the substituents attached to the core pyrimido[4,5-d]pyridazine ring system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. mdpi.com These modifications can dramatically alter binding affinity, selectivity, and pharmacokinetic properties.
A clear example of this is seen in the optimization of pyrimido[4,5-c]pyridazine-based DHPS inhibitors. nih.govnih.gov Initial studies with a parent compound identified unfavorable interactions due to an N-methyl group. nih.gov Subsequent research demonstrated that removing this methyl group led to a significant increase in inhibitory activity. nih.govnih.gov This is because the smaller, demethylated analog fits more favorably into the pterin-binding pocket of the enzyme. nih.gov
Further modifications, such as altering the length of a carboxylic acid side chain, have also been explored to optimize interactions with other regions of the target's binding site, although the benefits were less pronounced than the removal of the N-methyl group. nih.govnih.gov
The following table illustrates the impact of demethylation on the inhibitory activity and binding affinity of these compounds against Bacillus anthracis DHPS. nih.gov
| Compound | Key Structural Feature | % Inhibition (at 30 µM) | Binding Affinity (K D ) from SPR (µM) |
| 1 | N-methylated | 32.4 | 120 |
| 19 | N-demethylated | 95.3 | 55 |
In a different therapeutic area, SAR studies on pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) agonists showed that introducing certain aryl groups at the C8 position significantly enhanced potency. nih.gov Specifically, compounds with a phenyl or a β-naphthyl group at this position displayed substantially greater activity, with the phenyl-substituted analog showing agonist activity at submicromolar concentrations. nih.gov
Similarly, for pyrimido[4,5-d]pyrimidine (B13093195) derivatives with neuroprotective properties, the presence of specific substituents on the aromatic rings attached to the core was crucial for activity. mdpi.com Compounds featuring a chlorine or methoxy (B1213986) group at the para position of an aniline (B41778) ring demonstrated potent inhibition of Aβ1–42 self-aggregation, a key event in Alzheimer's disease pathology. mdpi.com
Rational Design Principles for Novel Pyrimido[4,5-D]pyridazine-Based Therapeutics
Rational drug design leverages structural information about a biological target to create new, more effective therapeutic agents. nih.govmdpi.com This approach moves beyond traditional trial-and-error methods by using detailed molecular insights to guide the design process.
A prime example of rational design involves the development of novel DHPS inhibitors based on the pyrimido[4,5-c]pyridazine (B13102040) scaffold. nih.govnih.gov Researchers first determined the crystal structure of a known pyridazine (B1198779) inhibitor bound to DHPS from Bacillus anthracis. nih.gov This structural information revealed that an N-methyl group on the inhibitor was causing unfavorable interactions within the enzyme's pterin-binding pocket. nih.govnih.gov
Based on this insight, a new series of compounds was designed and synthesized, specifically removing the problematic N-methyl group. nih.govnih.gov The design hypothesis was that these new analogs would bind with higher affinity. This was subsequently confirmed through enzymatic assays and biophysical measurements, which showed that the demethylated compounds were indeed more potent inhibitors. nih.gov This process, which starts with understanding the target structure and leads to the design of improved inhibitors, is the essence of rational, structure-based drug design. nih.govnih.gov
Computational analysis can also play a significant role in this process. For instance, molecular docking simulations suggested that the enhanced potency of C8-aryl substituted pyrimido[5,4-b]indoles was due to additional beneficial binding interactions at the interface of the TLR4/MD-2 protein complex. nih.gov
Computational and Biophysical Techniques in SAR Elucidation
A comprehensive understanding of SAR is achieved by integrating various advanced computational and biophysical techniques. These methods provide detailed, quantitative information about how a compound interacts with its target at a molecular level.
X-ray crystallography is a powerful tool that provides high-resolution, three-dimensional structures of molecules, including proteins and their bound ligands. mdpi.com In drug discovery, obtaining the crystal structure of a ligand-target complex offers an atomic-level view of the binding interactions. mdpi.commdpi.com This information is invaluable for understanding the basis of a compound's activity and for guiding the rational design of new derivatives. nih.govnih.gov
In the study of pyrimido[4,5-c]pyridazine-based DHPS inhibitors, X-ray crystallography was instrumental. nih.govnih.gov By solving the crystal structure of the initial inhibitor bound to the enzyme, researchers could visually identify specific amino acid residues involved in binding and pinpoint the steric clash caused by the N-methyl group. nih.gov This structural snapshot provided a clear rationale for the subsequent molecular modifications aimed at improving the compound's affinity. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the heat changes that occur when two molecules interact. nih.govmdpi.com This allows for the direct determination of key thermodynamic parameters of binding, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
ITC was employed to provide a comprehensive thermodynamic profile of the interaction between the newly designed pyrimido[4,5-c]pyridazine derivatives and DHPS. nih.govnih.gov The experiments confirmed that the compounds bind to the enzyme at a 1:1 molar ratio. nih.gov More detailed analysis revealed that the twofold increase in binding affinity for the demethylated analog (compound 19) compared to its methylated counterpart (compound 1) resulted from an increased entropic contribution, which compensated for a slight loss in binding enthalpy. nih.gov This level of detail is crucial for a complete understanding of the molecular forces driving the binding event. mdpi.com
Surface Plasmon Resonance (SPR) is another powerful biophysical technique for studying molecular interactions in real-time. SPR measures the change in refractive index at the surface of a sensor chip as a ligand in solution binds to a target molecule immobilized on the chip. This allows for the determination of the kinetic parameters of the interaction, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the binding affinity (K D ) can be calculated.
In the characterization of pyrimido[4,5-c]pyridazine-based DHPS inhibitors, SPR was used in conjunction with ITC to provide a complete picture of the binding interactions. nih.govnih.gov The SPR data corroborated the binding affinity measurements obtained from ITC and provided additional insights into the kinetics of how quickly the compounds bind to and dissociate from the enzyme target. nih.gov This kinetic information is vital for understanding not just the strength of the interaction but also its dynamics.
Advanced Theoretical and Computational Investigations of Pyrimido 4,5 D Pyridazine Systems
Molecular Docking Simulations to Predict Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a pyrimido[4,5-d]pyridazine (B13097865) derivative, might interact with a biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, which is often represented as a docking score.
Studies on structurally related pyrimido[4,5-c]pyridazine (B13102040) derivatives have demonstrated the utility of this approach. For instance, in the design of novel inhibitors for enzymes like dihydropteroate (B1496061) synthase (DHPS), molecular docking has been used to guide the modification of the pyrimidopyridazine core to enhance binding affinity. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies of pyrimido[4,5-c]pyridazine derivatives into the active site of human AKT1, a protein kinase involved in cell signaling, have been performed to predict their inhibitory potential. researchgate.net
The insights gained from these simulations are crucial for structure-activity relationship (SAR) studies. By correlating the predicted binding modes and affinities with experimentally determined biological activities, researchers can develop rationales for the observed activities of different derivatives and design new compounds with improved potency. While specific docking studies on Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione were not prominently found, the principles and applications from its isomers and related structures are directly transferable.
| Compound Class | Protein Target | Docking Software | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| Pyrimido[4,5-c]pyridazine derivatives | Dihydropteroate Synthase (DHPS) | Not Specified | Hydrogen bonding with conserved residues in the pterin (B48896) binding pocket. | nih.gov |
| Pyrimido[4,5-c]pyridazine derivatives | Human AKT1 | Gold 5.2 | Interactions within the kinase active site, guided by a genetic algorithm. | researchgate.net |
| Pyrimido[1,2-b]pyridazin-2-one derivatives | Akt protein | Not Specified | Binding with the hydrophobic core from Ser-205 to Gly-294. | nih.gov |
| Pyrimido[4,5-b]quinoline derivatives | DNA gyrase and DHFR | Not Specified | Excellent fitting within the active regions of both enzymes. | nih.gov |
Quantum Chemical Studies (e.g., DFT) for Reaction Mechanisms and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide a detailed understanding of the distribution of electrons within a molecule and how this influences its chemical behavior. For pyrimido[4,5-d]pyridazine systems, DFT can be employed to elucidate reaction mechanisms and to calculate a range of electronic properties that are relevant to their biological activity.
DFT calculations can map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This is valuable for understanding the synthesis of pyrimido[4,5-d]pyridazine derivatives and for predicting their metabolic fate. For instance, theoretical studies on related nitrogen-containing heterocycles like pyridine, pyrimidine (B1678525), pyrazine, and pyridazine (B1198779) have utilized DFT to investigate the effect of the nitrogen atom's position on the electronic and structural properties of the aromatic ring. iiste.orgiiste.orgresearchgate.net
Furthermore, DFT is used to calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Other calculated properties include the dipole moment, which influences solubility and binding to polar targets, and various reactivity descriptors like electronegativity, chemical hardness, and softness. gsconlinepress.com These parameters are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.
| Compound | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Pyridazine | DFT/B3LYP/6-31G(d,p) | HOMO Energy | -7.38 eV | researchgate.net |
| Pyridazine | DFT/B3LYP/6-31G(d,p) | LUMO Energy | -0.49 eV | researchgate.net |
| Pyridazine | DFT/B3LYP/6-31G(d,p) | Energy Gap (ΔE) | 6.89 eV | researchgate.net |
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | DFT/B3LYP/6-31G | Energy Gap (ΔE) | 3.66 eV | gsconlinepress.com |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | DFT/B3LYP/6-31G | Energy Gap (ΔE) | 3.90 eV | gsconlinepress.com |
In Silico Predictions of Drug-Like Properties and Pharmacokinetics relevant to Pyrimidopyridazines
Before a compound can be considered a viable drug candidate, it must possess a suitable pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods play a crucial role in the early stages of drug discovery by predicting these properties, thereby reducing the likelihood of late-stage failures. For pyrimidopyridazine derivatives, these predictive models can assess their potential to become orally bioavailable drugs.
A common starting point for assessing drug-likeness is Lipinski's Rule of Five, which provides a set of guidelines for molecular properties that are associated with good oral absorption. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Various computational tools can calculate these and other physicochemical properties, such as the topological polar surface area (PSA), which is a good predictor of drug transport characteristics. nih.gov
Beyond these simple rules, more sophisticated quantitative structure-property relationship (QSPR) models are used to predict a wide range of ADMET properties. These can include predictions of aqueous solubility, plasma protein binding, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family. sci-hub.ru While specific ADMET predictions for this compound are not widely published, studies on related pyrimidine and pyridazine derivatives demonstrate the application of these in silico tools to forecast their pharmacokinetic behavior and potential toxicity. researchgate.netnih.gov
| Compound Class | Predicted Property | Methodology | Significance | Reference |
|---|---|---|---|---|
| Pyrimido[1,2-b]pyridazin-2-one derivatives | Aqueous Solubility | In silico prediction | Essential for absorption into the bloodstream. | nih.gov |
| Pyrimido[1,2-b]pyridazin-2-one derivatives | Polar Surface Area (PSA) | In silico prediction | Predicts transport characteristics and membrane permeability. | nih.gov |
| Pyrimidine derivatives | ADMET properties | In silico modeling | Parameters were found to be within the acceptable range for good oral bioavailability. | researchgate.net |
| Cytidine analogs | ADMET predictions | In silico tools | To understand absorption, metabolism, and toxicity profiles. | nih.gov |
Future Perspectives and Research Trajectories for Pyrimido 4,5 D Pyridazine 2,4 1h,3h Dione Research
Development of Next-Generation Synthetic Methodologies
The future of pyrimido[4,5-d]pyridazine (B13097865) synthesis lies in the development of methodologies that are not only efficient and high-yielding but also environmentally sustainable and conducive to the rapid generation of chemical diversity.
A significant area of advancement is the utilization of multi-component reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a single product, offer considerable advantages in terms of atom economy, reduced reaction times, and simplified purification processes. nih.govmdpi.com Future research will likely focus on discovering novel MCRs that allow for the construction of the pyrimido[4,5-d]pyridazine core with a wide range of substituents, enabling the exploration of a broader chemical space.
Green chemistry principles are also expected to play a pivotal role in the evolution of synthetic strategies. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. nih.govnih.gov Microwave-assisted synthesis, for instance, has been shown to significantly shorten reaction times and improve yields in the preparation of related heterocyclic systems. nih.gov The development of catalytic systems, including novel ionic liquids and solid-supported catalysts, will be crucial for enhancing the sustainability of these synthetic routes. nih.gov
Furthermore, there is a growing interest in developing novel synthetic routes that provide access to previously inaccessible or difficult-to-synthesize derivatives. This includes the exploration of new cyclization strategies and the use of versatile starting materials like 6-aminouracils to build the fused ring system. nih.govinformahealthcare.com These advanced methodologies will be instrumental in creating libraries of diverse pyrimido[4,5-d]pyridazine derivatives for biological screening.
Discovery of Novel Biological Targets and Mechanisms of Action for Pyrimidopyridazines
While pyrimido[4,5-d]pyridazines have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral effects, future research will aim to identify novel and more specific biological targets to develop next-generation therapeutics with improved efficacy and reduced side effects. nih.gov
Kinase inhibition remains a highly promising area of investigation. Derivatives of the related pyrimido[4,5-d]pyrimidine (B13093195) scaffold have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. Future studies are likely to explore the potential of pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione derivatives as inhibitors of other clinically relevant kinases involved in cancer and inflammatory diseases. For example, lymphocyte-specific kinase (Lck), a critical enzyme in T-cell activation, has been identified as a target for 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives, suggesting that the broader pyrimidopyridazine class could yield potent immunomodulatory agents. nih.govindexcopernicus.com
The exploration of antimicrobial applications is another critical research trajectory. With the rise of antibiotic resistance, there is an urgent need for new antibacterial and antifungal agents. Structure-based design has led to the development of pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. nih.govnih.gov This approach of targeting conserved microbial enzymes represents a promising strategy for developing broad-spectrum antimicrobial agents. Additionally, pyrimido[4,5-b]indol-8-amine derivatives have been identified as inhibitors of bacterial DNA gyrase, highlighting the versatility of the broader pyrimidopyridazine scaffold in combating bacterial infections. mpg.de
Beyond cancer and infectious diseases, the neuroprotective potential of these compounds is an emerging area of interest. Recent studies on pyrimido[4,5-d]pyrimidine derivatives have demonstrated their ability to inhibit Aβ1–42 self-aggregation, a key pathological event in Alzheimer's disease. mdpi.com This opens up new avenues for investigating this compound derivatives as potential therapeutics for neurodegenerative disorders.
Future research will also focus on elucidating the detailed mechanisms of action of these compounds. For anticancer derivatives, this will involve studies to understand how they induce apoptosis and cell cycle arrest at a molecular level. informahealthcare.com A deeper understanding of the structure-activity relationships (SAR) and the molecular interactions with their biological targets will be crucial for the rational design of more potent and selective agents.
Optimization of Pyrimido[4,5-D]pyridazine Derivatives for Clinical Translation
The journey from a promising hit compound to a clinically approved drug is fraught with challenges, primarily related to optimizing the pharmacokinetic and pharmacodynamic properties of the molecule. Future research on pyrimido[4,5-d]pyridazine derivatives will need to place a strong emphasis on multiparameter optimization to enhance their potential for clinical translation. nih.govnih.gov
A key aspect of this optimization process is the detailed exploration of the structure-activity relationship (SAR) . By systematically modifying the substituents on the pyrimido[4,5-d]pyridazine core, medicinal chemists can identify the key structural features that govern potency, selectivity, and metabolic stability. For instance, in the development of dihydropteroate synthase (DHPS) inhibitors, the removal of an N-methyl group and optimization of a carboxylic acid side chain were shown to improve binding affinity and inhibitory activity. informahealthcare.com Such iterative design, synthesis, and testing cycles are fundamental to lead optimization.
Furthermore, a critical focus will be on improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds. Poor pharmacokinetic profiles are a major cause of failure in clinical trials. Future studies will involve early-stage in vitro and in silico ADMET profiling to identify potential liabilities such as poor solubility, rapid metabolism, or off-target toxicity. mpg.de For compounds intended for central nervous system (CNS) applications, strategies to enhance brain penetration will be a key consideration. nih.govnih.gov
The preclinical development of lead candidates will involve rigorous evaluation in relevant animal models of disease. For example, a lead pyrimido[4,5-d]azepine derivative demonstrated robust efficacy in a canine model of stress urinary incontinence, providing crucial proof-of-concept for its therapeutic potential. nih.govnih.gov Such in vivo studies are essential for establishing the efficacy and safety profile of a drug candidate before it can be considered for human clinical trials.
Integration of Cheminformatics and Artificial Intelligence in Pyrimidopyridazine Drug Discovery
The integration of computational tools, including cheminformatics and artificial intelligence (AI), is set to revolutionize the discovery and development of pyrimido[4,5-d]pyridazine-based drugs. These in silico approaches can significantly accelerate the drug discovery pipeline by reducing costs and improving the efficiency of identifying and optimizing lead compounds.
Structure-based drug design (SBDD) will continue to be a cornerstone of pyrimidopyridazine research. Techniques such as molecular docking are already being employed to predict the binding modes of these compounds to their biological targets and to guide the design of new derivatives with improved affinity and selectivity. nih.govinformahealthcare.com The increasing availability of high-resolution protein crystal structures will further enhance the power of SBDD.
Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, will also play a crucial role. These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown. By analyzing the chemical features of a series of active compounds, researchers can build predictive models that can be used to screen virtual libraries and identify novel hits.
The application of artificial intelligence and machine learning (ML) is a rapidly growing area with immense potential. ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models for a wide range of properties, including bioactivity, toxicity, and ADMET profiles. These models can be used for virtual high-throughput screening of massive compound libraries, prioritizing a smaller, more manageable set of candidates for experimental testing.
Furthermore, generative AI models are being developed for the de novo design of novel molecules with desired properties. These algorithms can learn the underlying patterns in chemical data and generate new pyrimido[4,5-d]pyridazine derivatives that are predicted to be active against a specific target and possess favorable drug-like properties. The use of software to predict physicochemical properties and drug-likeness is becoming a standard practice in early-stage drug discovery. mdpi.com
The synergy between computational and experimental approaches will be key to unlocking the full therapeutic potential of the pyrimido[4,5-d]pyridazine scaffold. By embracing these cutting-edge technologies, researchers can navigate the complexities of drug discovery more effectively and bring novel and life-saving medicines to patients in need.
Q & A
What are the common synthetic routes for Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione, and how do they address yield optimization?
Basic Question
The compound is typically synthesized via multi-component reactions (MCRs) using 6-aminouracil as a starting material due to its dual nucleophilic/electrophilic reactivity. Traditional methods involve cyclization of intermediates formed from pyrimidine-2,4(1H,3H)-dione with aldehydes or paraformaldehyde, followed by chlorination (POCl₃) and nucleophilic substitution . MCRs improve atom economy and reduce steps, addressing low yields (e.g., 60–80% yields in MCRs vs. <50% in conventional methods) .
How does structural functionalization of the core scaffold enhance biological activity, such as EGFR inhibition?
Advanced Question
Electrophilic warheads (e.g., acrylamides) at the C5 position improve covalent binding to EGFR mutants like L858R/T790M. Structure-activity relationship (SAR) studies show that substituents on the pyrimidine ring (e.g., halogen, methyl groups) enhance selectivity by optimizing hydrophobic interactions with the ATP-binding pocket. For example, compound 13 (from pyrimido[4,5-d]pyrimidine derivatives) showed IC₅₀ = 2.1 nM against EGFR L858R/T790M while sparing wild-type EGFR .
What strategies mitigate low yields in solid-phase synthesis of pyrimido[4,5-d]pyrimidine derivatives?
Advanced Question
Solid-phase synthesis involves immobilizing pyrimidine intermediates on polymer supports, enabling stepwise functionalization. Key steps include carbamate formation with isocyanates and base-catalyzed cyclization. Yield challenges (40–60%) arise from incomplete ring closure or side reactions. Optimizing reaction time (e.g., 24 hr for cyclization) and using excess alkyl halides (1.5 eq) improve yields to >70% .
How are substituents on the pyrimidine ring evaluated for antimicrobial activity?
Basic Question
Substituents (e.g., Cl, NO₂, CH₃) are introduced via nucleophilic substitution or condensation with aromatic aldehydes. Antimicrobial efficacy is tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using disk diffusion assays. Electron-withdrawing groups (Cl, NO₂) enhance activity by increasing membrane permeability, with MIC values ranging from 8–32 µg/mL .
What analytical methods validate the purity and structure of synthesized derivatives?
Basic Question
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions, while mass spectrometry (ESI-MS) verifies molecular weight. X-ray crystallography is used for resolving conformational isomers in complex derivatives .
How do researchers address drug resistance in EGFR-targeted therapies using this scaffold?
Advanced Question
Resistance mutations (e.g., T790M) are countered by designing covalent inhibitors that form irreversible bonds with Cys797. Kinetic selectivity assays (e.g., time-dependent inhibition) and molecular dynamics simulations optimize residence time in mutant EGFR. In vivo studies in xenograft models validate tumor regression (e.g., 60% reduction at 50 mg/kg dose) .
What role do computational methods play in optimizing synthetic pathways?
Advanced Question
Density functional theory (DFT) predicts transition-state energies for cyclization steps, guiding solvent selection (e.g., THF for polar intermediates). Molecular docking (AutoDock Vina) screens substituent effects on binding affinity to EGFR. Quantum mechanical calculations (Gaussian 16) model reaction feasibility, reducing trial-and-error in MCR optimization .
How are multi-component reactions (MCRs) tailored for green synthesis of this compound?
Basic Question
MCRs avoid toxic solvents (e.g., DMF) by using ethanol or solvent-free conditions. Microwave irradiation (100°C, 30 min) accelerates reactions, reducing energy consumption. Atom economy is maximized by coupling 6-aminouracil, aldehydes, and isothioureas in a one-pot process, achieving 85% yield .
What in vitro assays assess kinase selectivity across the kinome?
Advanced Question
Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) evaluates inhibition of 100+ kinases at 1 µM. Selectivity ratios (IC₅₀ mutant EGFR/IC₅₀ wild-type EGFR) >100 indicate clinical potential. Off-target effects are minimized by avoiding conserved residues (e.g., gatekeeper Met790) .
How are solubility and bioavailability improved in preclinical candidates?
Advanced Question
Prodrug strategies (e.g., phosphate esters) enhance aqueous solubility. LogP values are optimized (<3) via introducing hydrophilic groups (e.g., morpholine). Pharmacokinetic studies in rodents measure oral bioavailability (>40%) and half-life (>6 hr) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
